Ethyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate
CAS No.:
Cat. No.: VC18261391
Molecular Formula: C11H13NO4
Molecular Weight: 223.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13NO4 |
|---|---|
| Molecular Weight | 223.22 g/mol |
| IUPAC Name | ethyl 5-amino-2,3-dihydro-1,4-benzodioxine-7-carboxylate |
| Standard InChI | InChI=1S/C11H13NO4/c1-2-14-11(13)7-5-8(12)10-9(6-7)15-3-4-16-10/h5-6H,2-4,12H2,1H3 |
| Standard InChI Key | KJTYLJVOZJLADV-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC(=C2C(=C1)OCCO2)N |
Introduction
Structural and Molecular Characteristics
The compound’s molecular formula is C₁₁H₁₃NO₄, with a molecular weight of 223.23 g/mol. Its structure features a 2,3-dihydrobenzo[b] dioxine scaffold—a bicyclic system comprising a benzene ring fused to a 1,4-dioxane ring. The 8-amino substituent enhances hydrogen-bonding capabilities, while the 6-carboxylate ester improves solubility and metabolic stability .
Crystallographic and Spectroscopic Data
X-ray diffraction studies of analogous benzodioxine derivatives reveal planar aromatic systems with dihedral angles of 5–10° between the benzene and dioxane rings . Nuclear magnetic resonance (NMR) spectra for the compound exhibit characteristic signals:
-
¹H NMR (400 MHz, CDCl₃): δ 6.60–6.50 (m, 1H, aromatic), 4.10–3.90 (m, 4H, dioxane O–CH₂), 1.40–1.20 (t, 3H, ester –CH₃) .
-
¹³C NMR: δ 167.8 (C=O), 145.2–115.4 (aromatic carbons), 60.1 (ester –OCH₂), 14.2 (–CH₃) .
Synthetic Pathways and Optimization
Key Synthetic Routes
The synthesis involves multistep reactions starting from 2,3-dihydroxybenzoic acid (Scheme 1):
-
Esterification: Treatment with ethanol and sulfuric acid yields the ethyl ester.
-
Cyclization: Alkylation with 1,2-dibromoethane under basic conditions forms the dioxane ring.
-
Nitration and Reduction: Nitration at the 8-position followed by catalytic hydrogenation introduces the amino group .
Table 1: Optimization of Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Esterification | H₂SO₄, EtOH, reflux | 94 | 98 |
| Cyclization | K₂CO₃, 1,2-dibromoethane, DMF | 87 | 95 |
| Nitration | HNO₃, CF₃COOH, 0°C | 65 | 90 |
| Reduction | H₂, Pd/C, MeOH | 78 | 97 |
Industrial-Scale Production
Continuous flow reactors improve scalability, achieving >90% yield with residence times of <10 minutes. Purification via recrystallization (hexane/ethyl acetate) ensures >99% purity .
Biological Activities and Mechanisms
PARP1 Inhibition and Anticancer Effects
The compound exhibits potent PARP1 inhibition (IC₅₀ = 0.88–12 μM), disrupting DNA repair in cancer cells. In BRCA-mutant breast cancer models, it synergizes with temozolomide, reducing tumor volume by 62% (vs. 38% for monotherapy) .
Table 2: Comparative PARP1 Inhibition Data
| Compound | IC₅₀ (μM) | Selectivity (PARP1/PARP2) |
|---|---|---|
| Ethyl 8-amino derivative | 0.88 | 12:1 |
| Olaparib | 0.005 | 1:1 |
| 3,4-Dihydro-2H-analogue | 5.8 | 8:1 |
Anti-Inflammatory and Antioxidant Properties
The benzodioxine core scavenges reactive oxygen species (ROS) in macrophages, showing DPPH radical IC₅₀ = 18 μM. It suppresses TNF-α and IL-6 production by 45–60% in lipopolysaccharide (LPS)-stimulated models .
Antimicrobial Activity
Against Staphylococcus aureus (MIC = 32 μg/mL) and Candida albicans (MIC = 64 μg/mL), the compound outperforms ciprofloxacin (MIC = 8 μg/mL) in biofilms .
Structure-Activity Relationships (SAR)
Role of Substituents
-
Amino Group (C8): Essential for PARP1 binding; replacement with nitro reduces activity 10-fold.
-
Ester Group (C6): Ethyl ester optimizes bioavailability; methyl or propyl esters decrease solubility.
-
Dioxane Ring: Saturation enhances metabolic stability vs. oxidized analogues .
Table 3: Impact of Structural Modifications
| Modification | PARP1 IC₅₀ (μM) | Solubility (mg/mL) |
|---|---|---|
| 8-Nitro derivative | 12.0 | 0.5 |
| 6-Methyl ester | 1.2 | 1.8 |
| 2,3-Unsaturated dioxane | 3.4 | 0.9 |
Pharmacokinetics and Toxicity
ADME Profile
-
Absorption: Oral bioavailability = 58% (rat).
-
Metabolism: Hepatic CYP3A4-mediated oxidation to 8-hydroxy metabolite.
Comparative Analysis with Clinical Candidates
Advantages Over Olaparib
-
Cost-Effectiveness: Synthesis requires 5 steps (vs. 9 for olaparib).
-
Selectivity: 12-fold PARP1/PARP2 selectivity reduces off-target effects .
Limitations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume